molecular formula C22H19N3O3S B2364104 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide CAS No. 922450-46-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide

Cat. No.: B2364104
CAS No.: 922450-46-2
M. Wt: 405.47
InChI Key: ZNOMXWSACUDKMZ-UHFFFAOYSA-N
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Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a benzylsulfonyl acetamide group. Compounds with benzimidazole structures are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzimidazole Core: Starting with o-phenylenediamine and a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.

    Substitution Reaction: Introducing the phenyl group via a substitution reaction.

    Sulfonylation: Reacting the intermediate with benzylsulfonyl chloride in the presence of a base to introduce the benzylsulfonyl group.

    Acetamide Formation: Finally, coupling the sulfonylated intermediate with an acetamide derivative under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or phenyl groups.

    Reduction: Reduction reactions could target the sulfonyl group or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide could have various applications in scientific research, including:

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide would depend on its specific biological or chemical activity. Generally, compounds with benzimidazole structures can interact with various molecular targets, such as enzymes or receptors, affecting their function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole or mebendazole, which are known for their antiparasitic activity.

    Sulfonyl Acetamides: Compounds like sulfonylureas, which are used as antidiabetic agents.

Uniqueness

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(benzylsulfonyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzimidazole or sulfonyl acetamide derivatives.

For precise and detailed information, consulting scientific literature and databases is recommended.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-benzylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c26-21(15-29(27,28)14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)25-22/h1-13H,14-15H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOMXWSACUDKMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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